

# PFI-1 CREBBP bromodomain cross-reactivity

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## Compound Focus: Pfi-1

CAS No.: 1403764-72-6

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## Selectivity Profile of PFI-1

The following table summarizes key experimental data on **PFI-1**'s interaction with various bromodomains.

Bromodomain	Assay Type	Result / Affinity ( $K_D$ or $IC_{50}$ )	Implication for Cross-reactivity
<b>BET Family</b> (BRD2, BRD3, BRD4, BRDT)	Isothermal Titration Calorimetry (ITC), ALPHA screen [1]	<b>High affinity</b> ( $K_{D50}$ : 98-220 nM)	<b>Primary Target:</b> PFI-1 is a potent and efficient inhibitor of BET bromodomains.
<b>CREBBP</b>	Not explicitly stated, but results indicate a lack of significant binding [1]	In a screen of ~300 compounds, PFI-1 was selected for its high selectivity for BET bromodomains.	<b>No Significant Activity:</b> The evidence strongly suggests PFI-1 is inactive against CREBBP.
<b>Other Non-BET Bromodomains</b> (e.g., ATAD2, BAZ2A, BRD7, etc.)	Fluorescence Recovery After Photobleaching (FRAP) [2]	The BET inhibitor PFI-1 was <b>inactive</b> against other bromodomain targets in this cellular assay.	<b>High Specificity:</b> The functional data confirms PFI-1's specificity for the BET family over other non-BET bromodomains.

## Experimental Protocols for Verification

The search results describe several key methodologies you can use to test compound efficacy and selectivity in your own models.

### Fluorescence Recovery After Photobleaching (FRAP)

This live-cell assay visualizes the displacement of bromodomain-containing proteins from chromatin.

- **Principle:** A GFP-tagged bromodomain protein is photobleached in a specific nuclear region. The speed of fluorescence recovery indicates its binding affinity to chromatin. An inhibitor reduces recovery time by competing for the acetyl-lysine binding site [2].
- **Application for Selectivity:** This method was used to demonstrate that **PFI-1** is active against BET proteins like BRD3 and BRD4 but **inactive against other non-BET bromodomain-containing proteins** [2]. You could adapt this assay with CREBBP-bromodomain constructs to confirm a lack of effect.
- **Key Consideration:** For weakly chromatin-bound bromodomains, the assay window can be amplified by adding the HDAC inhibitor **Suberoylanilide Hydroxamic Acid (SAHA)** [2].

### Binding Affinity Assays

These in vitro methods directly quantify the interaction between a compound and a bromodomain.

- **Isothermal Titration Calorimetry (ITC):** This technique measures the heat change during binding to determine the dissociation constant ( $K_D$ ). ITC data confirmed **PFI-1**'s high-affinity binding to BET bromodomains [1].
- **Temperature Shift Assay (Thermal Shift):** A high-throughput method that detects protein stabilization upon ligand binding. It is ideal for initial selectivity profiling across a wide panel of bromodomains [1] [3].

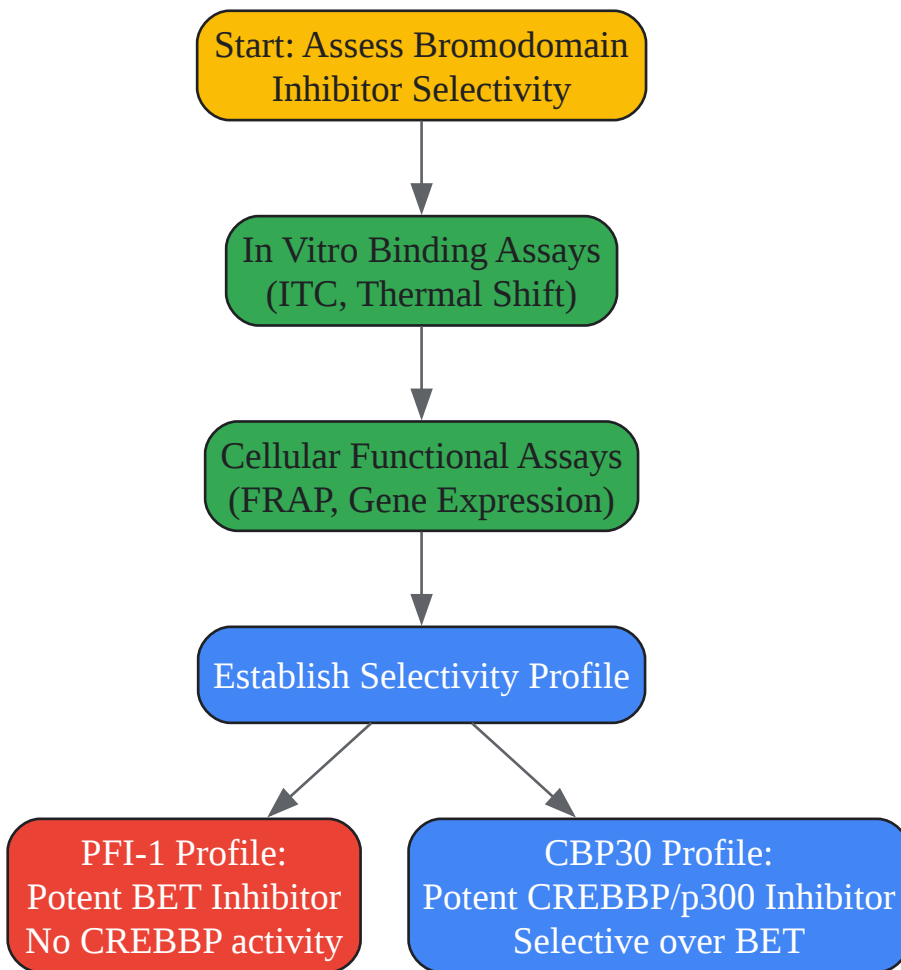
### A Relevant Alternative for CREBBP Targeting

If your research requires a CREBBP bromodomain inhibitor, the search results identify **CBP30** as a potent and selective option.

- **Selectivity Data:** CBP30 binds to the CBP/p300 bromodomains with low nanomolar affinity ( $K_D$  of 26 nM for CBP, 32 nM for p300) and shows minimal interaction with BET family bromodomains and 41 other tested bromodomains [3].
- **Functional Data:** In primary human T-cells, CBP30 potently reduced IL-17A secretion, demonstrating its cellular efficacy [3].

## Experimental Workflow and Selectivity Concepts

To help visualize the experimental logic and key concepts discussed, here is a diagram outlining the workflow for assessing bromodomain inhibitor selectivity and the contrasting profiles of **PFI-1** and CBP30.



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## Conclusion and Key Takeaways

In summary, for your technical support materials, you can confidently state the following:

- **PFI-1 is a highly selective BET bromodomain inhibitor** with no evidence of cross-reactivity with the CREBBP bromodomain.
- Experimental protocols like **FRAP and ITC** can be used to verify compound selectivity in specific experimental systems.
- For researchers specifically targeting the CREBBP bromodomain, **CBP30** is a suitable and selective chemical probe.

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## References

1. PFI-1 – A highly Selective Protein Interaction Inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. Assessing cellular efficacy of bromodomain inhibitors using ... [pmc.ncbi.nlm.nih.gov]
3. CBP30, a selective CBP/p300 bromodomain inhibitor ... [pmc.ncbi.nlm.nih.gov]

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